molecular formula C14H18N4O2S2 B2618269 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797223-22-3

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2618269
CAS RN: 1797223-22-3
M. Wt: 338.44
InChI Key: FRCOMJRYJWTKPX-UHFFFAOYSA-N
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Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based inhibitors and has shown promising results in various fields of research.

Scientific Research Applications

Antitumor and Antibacterial Agents

A novel series of compounds, including N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide derivatives, were synthesized and evaluated for their in vitro activity against human tumor cell lines, such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460). Some derivatives showed higher activity against all cell lines tested than the standard drug, doxorubicin. Additionally, these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as both antitumor and antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Structural Analysis and Interactions

The structural analysis of similar sulfonamide derivatives revealed intricate molecular conformations stabilized by weak intramolecular π–π stacking interactions and chair conformations of the piperidine ring. These structural insights contribute to understanding the molecular interactions and stability crucial for designing more effective therapeutic agents (Kumar et al., 2012).

Antimicrobial Activity

Further research into heterocyclic compounds containing a sulfonamido moiety demonstrated significant antibacterial activity, suggesting these derivatives as promising candidates for developing new antibacterial agents. The structural diversity and antimicrobial efficacy of these compounds underscore their potential for therapeutic applications (Azab, Youssef, & El‐Bordany, 2013).

Anticancer and Antimicrobial Agents Synthesis

Studies on the synthesis of novel heterocyclic sulfonamides, including derivatives of this compound, have shown promising in-vitro anti-breast cancer and antimicrobial activities. These findings highlight the therapeutic potential of these compounds in treating cancer and infectious diseases, offering a foundation for further drug development (Debbabi et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Biochemical Pathways

Given that similar compounds inhibit tyrosine kinases , it can be inferred that this compound may affect pathways involving these enzymes. Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, so their inhibition could have downstream effects on these processes.

Result of Action

Similar compounds have been found to inhibit the formation of blood vessels in vivo and exhibit differential migration and band intensities in DNA binding/cleavage assays . These observations suggest that the compound may exert both anti-angiogenic and cytotoxic effects.

properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,14-5-4-10-21-14)16-11-12-15-7-6-13(17-12)18-8-2-1-3-9-18/h4-7,10,16H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCOMJRYJWTKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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